molecular formula C17H24BrNO3 B12317663 (1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12.0^{6,17]heptadeca-6(17),7,9-trien-14-ol;hydrobromide

(1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12.0^{6,17]heptadeca-6(17),7,9-trien-14-ol;hydrobromide

Cat. No.: B12317663
M. Wt: 370.3 g/mol
InChI Key: ICGKMCUNORDOLD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lycoramine hydrobromide involves the extraction of lycoramine from Lycoris radiata, followed by its conversion to the hydrobromide salt. The extraction process can be optimized using various methods such as ionic-liquid-based infrared-assisted extraction (IL-IRAE), which has shown to be more efficient compared to conventional methods .

Industrial Production Methods

Industrial production of lycoramine hydrobromide typically involves large-scale extraction from plant sources, followed by purification and conversion to the hydrobromide salt. The use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is common in the purification process .

Chemical Reactions Analysis

Types of Reactions

Lycoramine hydrobromide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can alter the functional groups in the molecule, potentially affecting its biological activity.

    Reduction: This reaction can convert lycoramine hydrobromide to its reduced forms, which may have different pharmacological properties.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different oxidized derivatives of lycoramine hydrobromide, while reduction may yield various reduced forms.

Scientific Research Applications

Lycoramine hydrobromide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lycoramine hydrobromide is unique due to its specific dihydro-derivative structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. Its potent acetylcholinesterase inhibition and potential therapeutic applications make it a valuable compound in both research and clinical settings .

Properties

IUPAC Name

9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-ol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-4,12,14,19H,5-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGKMCUNORDOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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